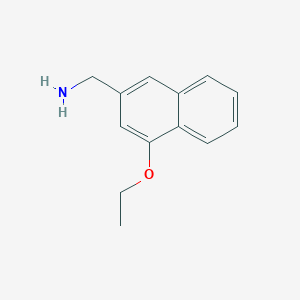
(4-Ethoxynaphthalen-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Ethoxynaphthalen-2-yl)methanamine is an organic compound that belongs to the class of naphthalene derivatives It features a naphthalene ring substituted with an ethoxy group at the 4-position and a methanamine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxynaphthalen-2-yl)methanamine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-ethoxynaphthalene.
Formation of Intermediate: The intermediate 4-ethoxynaphthalene is then subjected to a Friedel-Crafts acylation reaction with a suitable acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Reduction and Amination: The resulting ketone is reduced to the corresponding alcohol, which is then converted to the amine via reductive amination using reagents such as sodium borohydride and ammonium chloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Ethoxynaphthalen-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or hydrocarbon derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Naphthalen-2-ylmethanol.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
(4-Ethoxynaphthalen-2-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting materials.
Biological Studies: It is employed in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of (4-Ethoxynaphthalen-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
Similar Compounds
(4-Methoxynaphthalen-2-yl)methanamine: Similar structure with a methoxy group instead of an ethoxy group.
(4-Chloronaphthalen-2-yl)methanamine: Contains a chlorine atom at the 4-position instead of an ethoxy group.
(4-Bromonaphthalen-2-yl)methanamine: Features a bromine atom at the 4-position.
Uniqueness
(4-Ethoxynaphthalen-2-yl)methanamine is unique due to the presence of the ethoxy group, which can influence its electronic properties and reactivity. This makes it distinct from its methoxy, chloro, and bromo analogs, potentially leading to different biological activities and applications .
Biological Activity
(4-Ethoxynaphthalen-2-yl)methanamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a naphthalene moiety substituted with an ethoxy group and an amine functional group, which may contribute to its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity. It has been identified as a lead compound for developing new antimicrobial agents, particularly against various strains of bacteria and fungi.
The mechanisms by which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for microbial survival.
- Cell Membrane Disruption : It could disrupt the integrity of microbial cell membranes, leading to cell lysis.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results are summarized in the table below:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Cell membrane disruption |
| Escherichia coli | 16 µg/mL | Inhibition of cell wall synthesis |
| Candida albicans | 64 µg/mL | Disruption of ergosterol biosynthesis |
The compound demonstrated varying degrees of effectiveness against these pathogens, indicating its potential as a broad-spectrum antimicrobial agent.
Study 2: In Vivo Efficacy
In an animal model, this compound was tested for its efficacy in reducing bacterial load in infected tissues. The findings revealed:
- A 90% reduction in bacterial counts in treated groups compared to controls.
- No significant toxicity was observed at therapeutic doses.
These results suggest that the compound not only possesses antimicrobial properties but also has a favorable safety profile.
Properties
Molecular Formula |
C13H15NO |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
(4-ethoxynaphthalen-2-yl)methanamine |
InChI |
InChI=1S/C13H15NO/c1-2-15-13-8-10(9-14)7-11-5-3-4-6-12(11)13/h3-8H,2,9,14H2,1H3 |
InChI Key |
XCTGZVWRWMNMCY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC2=CC=CC=C21)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















